

1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS number

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Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Cat. No.: B1404945

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An In-Depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, commonly known as 1-Boc-4-(aminomethyl)piperidine. While the initial topic of inquiry was the 4-ethyl variant, the scarcity of documented evidence for this specific derivative necessitates a focus on its parent compound, a widely utilized and critical building block in medicinal chemistry. This guide will delve into the physicochemical properties, core applications, and detailed experimental protocols for 1-Boc-4-(aminomethyl)piperidine, offering researchers, scientists, and drug development professionals a foundational resource for leveraging its unique structural attributes. The principles and applications discussed herein provide a strong predictive framework for the potential utility of its derivatives.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.^[1] Its conformational pre-organization allows for the precise spatial arrangement of substituents, a critical factor in optimizing ligand-receptor

interactions. 1-Boc-4-(aminomethyl)piperidine (CAS Number: 144222-22-0) is a bifunctional synthetic building block that masterfully combines this valuable scaffold with the strategic advantages of tert-butoxycarbonyl (Boc) protection.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The Boc group provides a robust shield for the piperidine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions.[\[5\]](#) This orthogonality allows for selective functionalization at the primary aminomethyl group, making it an indispensable tool for multi-step syntheses of complex molecules, including peptides, proteolysis-targeting chimeras (PROTACs), and G protein-coupled receptor (GPCR) ligands.[\[5\]](#)[\[6\]](#)

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis and process development.

Property	Value	Source(s)
CAS Number	144222-22-0	[2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2] [3]
Molecular Weight	214.30 g/mol	[2]
Density	1.013 g/mL at 25 °C (lit.)	[2] [7]
Boiling Point	237-238 °C (lit.)	[2] [7]
Refractive Index	n _{20/D} 1.473 (lit.)	[2] [7]
SMILES	CC(C) (C)OC(=O)N1CCC(CN)CC1	[2] [7]
InChI Key	KLKBCNDBOVRQIJ- UHFFFAOYSA-N	[2] [7]

Core Applications in Medicinal Chemistry

The utility of 1-Boc-4-(aminomethyl)piperidine stems from the rigid conformational constraint imposed by the piperidine ring. This property is strategically exploited in several areas of drug

design.

Conformational Constraint and Peptidomimetics

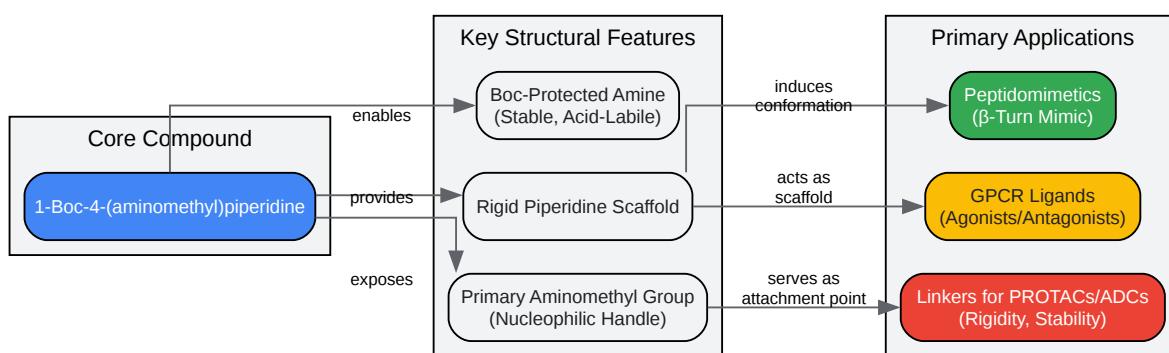
In peptide chemistry, the flexibility of the peptide backbone often leads to poor bioavailability and metabolic instability. Introducing rigid scaffolds like 1-Boc-4-(aminomethyl)piperidine can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for a biological target.^[6] The piperidine unit is particularly well-suited to mimic β -turns, a common secondary structure motif crucial for protein-protein interactions.^[6]

A Privileged Scaffold for GPCR Ligands

The piperidine framework is a recurring motif in many ligands targeting G protein-coupled receptors (GPCRs).^[6] This compound serves as a precursor for synthesizing novel agonists and antagonists for various receptors, including orphan G-protein coupled receptor GPR119, which has antidiabetic potential.^[7]

Versatile Linker in Complex Architectures

As a mono-Boc-protected diamine, this molecule is a versatile building block for more complex molecular constructs like PROTACs and Antibody-Drug Conjugates (ADCs).^[5] The rigid nature of the piperidine linker can improve metabolic stability compared to more flexible linkers, such as those based on polyethylene glycol (PEG).^[5] The choice between a rigid and flexible linker is a critical design parameter that significantly impacts the physicochemical and pharmacokinetic properties of the final molecule.^[5]



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Caption: Logical relationships of 1-Boc-4-(aminomethyl)piperidine.

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following section details a validated, step-by-step methodology for incorporating 1-Boc-4-(aminomethyl)piperidine into a peptide sequence using standard Fmoc/tBu chemistry on a solid support. This protocol is designed to be self-validating through integrated monitoring steps.

Materials and Reagents

- Rink Amide Resin
- 1-Boc-4-(aminomethyl)piperidine
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- Hydroxybenzotriazole (HOBT)
- N,N'-Diisopropylcarbodiimide (DIC)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Kaiser Test Reagents

Step-by-Step Workflow

Step 1: Resin Swelling and N-Terminal Fmoc Deprotection

- Place the Rink Amide resin in a suitable reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes.[6]
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin to remove the N-terminal Fmoc protecting group. Agitate for 20 minutes.[6]
- Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Step 2: Coupling of a Standard Fmoc-Amino Acid (if applicable)

- In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 10-15 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. If positive (beads turn yellow/orange), recoupling may be required.[6]
- Once coupling is complete, drain the solution and wash the resin with DMF (3 times).

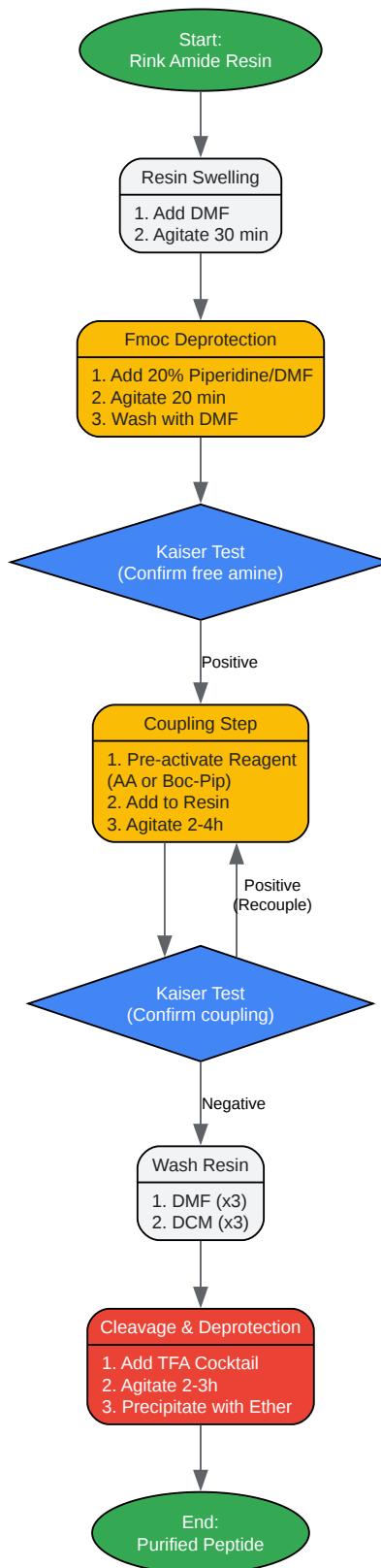
Step 3: Incorporation of 1-Boc-4-(aminomethyl)piperidine Causality: This step couples the primary amine of our title compound to the C-terminal carboxylic acid of the resin-bound peptide chain. The Boc group on the piperidine nitrogen remains intact.

- Ensure the N-terminal Fmoc group of the preceding amino acid has been removed as per Step 1.
- In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.[6]
- Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.[6]

- Add the activated solution to the resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.[\[6\]](#)
- Monitor the reaction using a Kaiser test. A negative result confirms the successful consumption of the free amine on the resin.[\[6\]](#)
- Drain the coupling solution and wash the resin extensively with DMF (3 times) and DCM (3 times).

Step 4: Final Cleavage and Deprotection

- Dry the resin thoroughly under vacuum.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note: The specific cocktail depends on the amino acid side chains.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
- Purify the peptide using reverse-phase HPLC.

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Caption: Experimental workflow for SPPS incorporation.

Conclusion

1-Boc-4-(aminomethyl)piperidine is a cornerstone building block for modern synthetic and medicinal chemistry. Its pre-organized, rigid structure offers a reliable method for introducing conformational constraints, a strategy proven to enhance the biological activity and metabolic stability of peptides and other small molecules. The straightforward, well-documented protocols for its incorporation, particularly in solid-phase synthesis, ensure its continued and widespread application in the pursuit of novel therapeutics. The insights and methodologies presented in this guide provide a robust framework for scientists aiming to harness the potential of this versatile scaffold.

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